N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Description

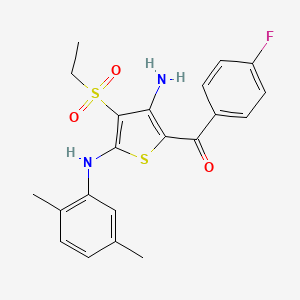

N²-(2,5-Dimethylphenyl)-3-(ethanesulfonyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a structurally complex heterocyclic compound featuring a thiophene core substituted with two amine groups, a 2,5-dimethylphenyl group, an ethanesulfonyl moiety, and a 4-fluorobenzoyl unit. Its molecular formula is inferred as C₂₁H₂₀FN₃O₃S₂ (molecular weight ≈ 453.52 g/mol).

Properties

IUPAC Name |

[3-amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c1-4-29(26,27)20-17(23)19(18(25)14-7-9-15(22)10-8-14)28-21(20)24-16-11-12(2)5-6-13(16)3/h5-11,24H,4,23H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUQDOGSYVARHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(SC(=C1N)C(=O)C2=CC=C(C=C2)F)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the amino, ethylsulfonyl, and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific transformation being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, leading to therapeutic effects. Studies may focus on its activity against specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its ability to undergo various chemical modifications allows for the optimization of its pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings. Its unique chemical properties could impart desirable characteristics, such as increased durability or specific interactions with other materials.

Mechanism of Action

The mechanism of action of N2-(2,5-DIMETHYLPHENYL)-3-(ETHANESULFONYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would be elucidated through detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Core Structure : The target compound’s thiophene core is less lipophilic than the benzothiophene in ’s analogue but more rigid than bis-heterocycles in .

- Functional Groups : The ethanesulfonyl group is shared with the benzothiophene analogue, but the target’s 4-fluorobenzoyl and diamine groups differentiate its electronic profile.

Functional Group Analysis

- Ethanesulfonyl (C₂H₅SO₂) : Enhances solubility via polar interactions and may mimic sulfonamide drugs (e.g., antibacterial agents). Present in both the target and ’s compound.

- Diamine vs. Carboxamide : The target’s diamine structure allows for hydrogen bonding with biological targets, contrasting with the carboxamide in ’s compound, which offers dipole interactions .

Biological Activity

N2-(2,5-Dimethylphenyl)-3-(ethanesulfonyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a complex organic compound belonging to the thiophene derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C21H22N2O4S2

- Molecular Weight : 430.5 g/mol

- IUPAC Name : this compound

- Structure : The compound features a thiophene ring substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structural motifs. The 2,5-dimethylphenyl scaffold is known for its broad-spectrum antibacterial and antifungal activities against various pathogens, including drug-resistant strains.

-

Antibacterial Activity :

- Compounds derived from the 2,5-dimethylphenyl structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The presence of the thiophene ring and sulfonamide group enhances their interaction with bacterial enzymes and cell membranes, leading to increased antimicrobial efficacy .

- Antifungal Activity :

Anticancer Activity

The anticancer properties of thiophene derivatives have been extensively studied. In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- A549 (lung cancer)

- Caco-2 (colon cancer)

Research indicates that modifications to the thiophene core can significantly influence the cytotoxicity and selectivity of these compounds towards cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives.

| Functional Group | Effect on Activity |

|---|---|

| Ethanesulfonyl | Enhances solubility and bioavailability |

| Fluorobenzoyl | Increases binding affinity to target proteins |

| Dimethylphenyl | Contributes to antimicrobial properties |

The combination of these functional groups results in a compound with a multifaceted mechanism of action against both microbial pathogens and cancer cells.

Case Studies

- Study on Antibacterial Efficacy :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.